N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a cyclohexyl ring, a furan-2-ylmethyl group, and a benzodioxole moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopentylcarbamoyl intermediate, followed by the introduction of the cyclohexyl ring through a cyclization reaction. The furan-2-ylmethyl group can be added via a nucleophilic substitution reaction, and the final benzodioxole moiety is incorporated through a condensation reaction. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or bromine, followed by nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s properties are explored for applications in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar reactivity in certain reactions.
Vanillin acetate: Another compound with a benzodioxole moiety, used in flavor and fragrance industries.
Ginsenoside Compound K: A bioactive compound with potential medicinal applications, sharing some structural similarities.
Uniqueness: N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide stands out due to its complex structure, which combines multiple functional groups, leading to unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H30N2O5 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H30N2O5/c28-23(18-10-11-21-22(15-18)32-17-31-21)27(16-20-9-6-14-30-20)25(12-4-1-5-13-25)24(29)26-19-7-2-3-8-19/h6,9-11,14-15,19H,1-5,7-8,12-13,16-17H2,(H,26,29) |
InChI Key |
BMTJUNXPTZVGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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